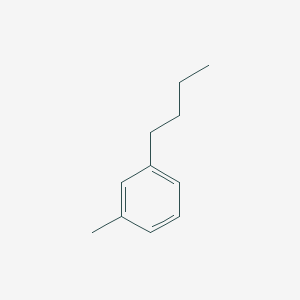

Benzene, 1-butyl-3-methyl-

Description

Contextualization within Aromatic Hydrocarbon Chemistry

Benzene (B151609), 1-butyl-3-methyl- is an archetypal example of a disubstituted aromatic hydrocarbon. The interplay between the electron-donating alkyl groups (butyl and methyl) and the aromatic ring influences its reactivity in electrophilic substitution reactions, a cornerstone of aromatic chemistry. The positions of these substituents (meta- to each other) direct further substitution to specific carbons on the ring, a concept central to understanding regioselectivity in organic reactions.

The study of its synthesis often involves Friedel-Crafts alkylation, a classic method for attaching alkyl groups to an aromatic ring. acs.org This process, however, can be complicated by issues such as polysubstitution and rearrangement of the alkyl group, providing a rich area for research into catalyst development and reaction optimization. acs.org

Contemporary Relevance in Organic Synthesis and Chemical Science

In modern organic synthesis, Benzene, 1-butyl-3-methyl- and its derivatives are valuable intermediates. They serve as building blocks in the creation of more complex molecules with applications in pharmaceuticals, agrochemicals, and dyes. ontosight.ai For instance, the specific arrangement of the alkyl groups can be a key structural motif in the design of new bioactive compounds.

Furthermore, its physical properties, such as its role as a solvent, make it relevant in various chemical processes. ontosight.ai The study of its interactions with other substances, including its solubility characteristics, contributes to a broader understanding of non-covalent interactions and solution chemistry.

Overview of Advanced Research Domains and Current Challenges

Advanced research involving Benzene, 1-butyl-3-methyl- often intersects with materials science and catalysis. For example, its derivatives can be precursors to specialized polymers and materials with tailored thermal or mechanical properties.

A significant area of investigation revolves around the development of greener and more efficient synthetic routes. Traditional methods for its synthesis can generate significant waste, prompting research into alternative catalysts and reaction conditions that are more environmentally benign. One of the ongoing challenges is to achieve high selectivity for the desired isomer (1-butyl-3-methylbenzene) while minimizing the formation of other isomers and byproducts.

Moreover, understanding the atmospheric chemistry and environmental fate of such volatile organic compounds (VOCs) is a critical area of current research. Investigations into its absorption and interaction with ionic liquids, for instance, are exploring potential applications in gas separation and pollution control. researchgate.net

Interactive Data Tables

Below are tables detailing some of the key physical and chemical properties of Benzene, 1-butyl-3-methyl-.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆ | nih.govnist.govepa.gov |

| Molecular Weight | 148.24 g/mol | nih.gov |

| Boiling Point | 202-204°C | ontosight.ai |

| Melting Point | -30°C | ontosight.ai |

| Density | 0.86 g/cm³ | ontosight.ai |

| Solubility | Insoluble in water, soluble in organic solvents. | ontosight.ai |

Table 2: Computed Properties

| Property | Value | Reference |

| XLogP3 | 4.7 | nih.gov |

| IUPAC Name | 1-butyl-3-methylbenzene | nih.gov |

| InChI | InChI=1S/C11H16/c1-3-4-7-11-8-5-6-10(2)9-11/h5-6,8-9H,3-4,7H2,1-2H3 | nih.govnist.gov |

| InChIKey | OAPCPUDMDJIBOQ-UHFFFAOYSA-N | nist.gov |

| CAS Number | 1595-04-6 | nih.govnist.govepa.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-3-4-7-11-8-5-6-10(2)9-11/h5-6,8-9H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPCPUDMDJIBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074271 | |

| Record name | Benzene, 1-butyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1595-04-6 | |

| Record name | 1-Butyl-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1595-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-butyl-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001595046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-butyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzene, 1 Butyl 3 Methyl

Regioselective Alkylation Strategies for Substituted Benzenes

Introducing an alkyl group to a pre-substituted benzene (B151609) ring with high regioselectivity is a fundamental challenge in organic synthesis. For the synthesis of Benzene, 1-butyl-3-methyl-, the goal is to introduce a butyl group at the meta-position of toluene (B28343).

Catalytic Approaches to Benzene Alkylation

Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds with aromatic rings. wikipedia.orgchemistrylearner.com The reaction involves treating an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). cerritos.edumt.com However, the direct Friedel-Crafts alkylation of toluene with a 1-butyl halide to achieve the meta-isomer is problematic for two main reasons:

Carbocation Rearrangement : Primary alkyl halides like 1-bromobutane (B133212) or 1-chlorobutane (B31608) form a primary carbocation that readily rearranges via a hydride shift to the more stable secondary carbocation. This leads to the formation of sec-butylbenzene (B1681704) derivatives as the major products instead of the desired n-butyl isomers. cerritos.edu

Regioselectivity : The methyl group of toluene is an ortho-, para-director for electrophilic aromatic substitution. Therefore, direct alkylation predominantly yields a mixture of 1-butyl-2-methylbenzene (B43884) and 1-butyl-4-methylbenzene. adichemistry.com

To overcome these challenges, solid acid catalysts, particularly large-pore zeolites like HY, H-MOR, and H-BEA, have been extensively studied for benzene alkylation. researchgate.net These catalysts can offer improved selectivity and are more environmentally benign than traditional Lewis acids. researchgate.net While these are primarily used in large-scale industrial production of linear alkylbenzenes (LABs) from benzene and long-chain olefins, the principles apply. researchgate.net The reaction over zeolites still proceeds via a carbenium ion mechanism, making rearrangement a persistent issue. researchgate.net

A more effective strategy to achieve the desired isomer is through Friedel-Crafts acylation followed by reduction. This two-step process avoids both carbocation rearrangement and directs the substitution pattern appropriately. Toluene can be reacted with butanoyl chloride and AlCl₃. The methyl group directs the acylation to the para position due to sterics, yielding 4-methyl-1-butyrophenone. The carbonyl group can then be reduced to a methylene (B1212753) group via methods like the Wolff-Kishner or Clemmensen reduction, yielding 1-butyl-4-methylbenzene. quora.com To obtain the meta isomer, one would need to start with a meta-directing group that can later be converted to a methyl group, or use starting materials where the desired substitution pattern is already established.

| Method | Alkylating/Acylating Agent | Catalyst | Primary Product(s) with Toluene | Key Challenges |

| Direct Friedel-Crafts Alkylation | 1-chlorobutane | AlCl₃ | Mixture of o- and p-sec-butyltoluene | Carbocation rearrangement, low meta-selectivity, polyalkylation cerritos.eduadichemistry.com |

| Alkylation with Olefins | 1-butene | Zeolite (e.g., H-BEA) | Mixture of o- and p-sec-butyltoluene | Carbocation rearrangement, catalyst deactivation researchgate.net |

| Friedel-Crafts Acylation | Butanoyl chloride | AlCl₃ | Primarily 1-(p-tolyl)butan-1-one | Requires subsequent reduction step quora.com |

Modern Cross-Coupling Reactions for Alkyl Group Introduction

Palladium- and nickel-catalyzed cross-coupling reactions provide powerful and highly selective methods for forming C-C bonds, representing a significant advancement over classical electrophilic substitution. wikipedia.orgwikipedia.orgwikipedia.org These methods allow for the precise coupling of an organometallic reagent with an organic halide, offering excellent control of regioselectivity.

To synthesize Benzene, 1-butyl-3-methyl-, a common strategy involves coupling a butyl-containing nucleophile with a 3-halotoluene or a 3-methylphenyl-containing nucleophile with a butyl halide.

Kumada Coupling : This reaction couples a Grignard reagent (organomagnesium halide) with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org For this synthesis, butylmagnesium bromide could be coupled with 3-bromotoluene (B146084) in the presence of a catalyst like NiCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene). google.com The reaction is advantageous as Grignard reagents are readily prepared. organic-chemistry.org However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction. chem-station.com

Negishi Coupling : The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally prepared via transmetalation from the corresponding organolithium or Grignard reagents. chem-station.com This method offers higher functional group tolerance compared to Kumada coupling. chem-station.comresearchgate.net The synthesis could proceed by coupling butylzinc chloride with 3-bromotoluene using a palladium catalyst like Pd(P(t-Bu)₃)₂. researchgate.net

Suzuki Coupling : The Suzuki reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. wikipedia.orgberkeley.edu This reaction is widely used due to the stability, low toxicity, and commercial availability of many organoboron reagents, as well as its excellent functional group tolerance. organic-chemistry.org The synthesis of 1-butyl-3-methylbenzene can be achieved by reacting 3-methylphenylboronic acid with 1-bromobutane or, more commonly, by reacting a butylboronic acid derivative with 3-bromotoluene. organic-chemistry.org

| Coupling Reaction | Organometallic Reagent | Organic Halide | Typical Catalyst | Key Advantages |

| Kumada | Butylmagnesium bromide | 3-Bromotoluene | Ni(dppf)Cl₂ | High reactivity, economic organic-chemistry.orggoogle.com |

| Negishi | Butylzinc chloride | 3-Bromotoluene | Pd(PPh₃)₄ or Pd(P(t-Bu)₃)₂ | High reactivity, good functional group tolerance organic-chemistry.orgresearchgate.net |

| Suzuki | 3-Methylphenylboronic acid | 1-Bromobutane | Pd(PPh₃)₄ / Base | Excellent functional group tolerance, stable reagents wikipedia.orgorganic-chemistry.org |

Functional Group Transformations on the Aromatic Ring

An alternative synthetic route involves placing a functional group on the aromatic ring that can be subsequently converted into the desired butyl group. This approach can offer advantages in controlling regioselectivity.

A prominent example is the use of Friedel-Crafts acylation, as mentioned previously. Starting with toluene, acylation with butanoyl chloride in the presence of AlCl₃ would predominantly yield 1-(4-methylphenyl)butan-1-one due to the ortho-, para-directing nature of the methyl group. To achieve the meta-substituted product, one could start with 3-methylbenzoic acid. The carboxylic acid group can be converted to an acid chloride (e.g., using thionyl chloride), which can then be coupled with an organocuprate like lithium dibutylcuprate to form 1-(3-methylphenyl)butan-1-one.

Once the ketone is in place, the carbonyl group (C=O) must be reduced to a methylene group (CH₂). Several classic and modern reduction methods are available:

Clemmensen Reduction : This method uses amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. It is effective for ketones that are stable to strong acidic conditions.

Wolff-Kishner Reduction : This reaction involves heating the ketone with hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. It is suitable for compounds that are sensitive to acid.

Catalytic Hydrogenation : This involves reacting the ketone with hydrogen gas over a palladium on carbon (Pd/C) catalyst at high pressure and temperature. This method can sometimes be accompanied by reduction of the aromatic ring.

These transformations allow for the installation of a straight-chain butyl group without the risk of rearrangement that plagues direct alkylation methods. quora.com

Stereoselective Synthetic Pathways for Chiral Analogues

While Benzene, 1-butyl-3-methyl- itself is achiral, synthetic methodologies can be adapted to produce chiral analogues, for instance, by introducing a chiral center on the alkyl side chain (e.g., synthesizing 1-(sec-butyl)-3-methylbenzene).

Modern asymmetric synthesis provides tools to achieve this with high enantioselectivity. For example, a chiral version of the Negishi or Suzuki cross-coupling reaction can be employed. This often involves using a chiral ligand on the metal catalyst (e.g., palladium or nickel) that can differentiate between enantiotopic faces of the electrophile or nucleophile.

For instance, the coupling of 3-methylphenylzinc chloride with 2-bromobutane (B33332) using a palladium catalyst bearing a chiral phosphine (B1218219) ligand could, in principle, lead to an enantiomerically enriched sample of 1-(sec-butyl)-3-methylbenzene. The success of such reactions depends heavily on the development of highly effective catalyst-ligand systems that can control the stereochemistry of the bond-forming step. Asymmetric versions of the Negishi coupling have been developed that are effective for creating stereogenic centers, including those involving sp³-hybridized carbons. chem-station.com

Green Chemistry Principles in Benzene, 1-butyl-3-methyl- Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be applied to the synthesis of 1-butyl-3-methylbenzene.

Use of Safer Catalysts : Replacing corrosive and hazardous Lewis acids like AlCl₃ in Friedel-Crafts reactions with solid acid catalysts such as zeolites or niobic acid is a key green strategy. tandfonline.com These solid catalysts are often reusable, reduce waste from quenching and workup, and are less corrosive. tandfonline.com

Atom Economy : Cross-coupling reactions generally have higher atom economy than classical methods that may require protecting groups or multi-step functional group transformations. Designing a synthesis with the fewest steps and highest yield is central to this principle.

Use of Safer Solvents : Many traditional cross-coupling reactions use organic solvents like toluene or tetrahydrofuran (B95107) (THF). A greener approach involves using more benign solvents or even conducting reactions in aqueous media. The Suzuki reaction, for example, can often be performed effectively in water or biphasic water/organic systems, which simplifies product isolation and reduces the environmental impact of volatile organic compounds (VOCs). berkeley.edu

Catalysis over Stoichiometric Reagents : The use of catalytic amounts of palladium or nickel in cross-coupling reactions is inherently greener than using stoichiometric amounts of reagents. nih.gov The development of highly active catalysts that can be used at very low loadings further enhances the sustainability of these methods. researchgate.net

Renewable Feedstocks : A long-term green chemistry goal is to replace petroleum-derived starting materials like benzene and toluene with renewable alternatives. tandfonline.com For instance, research has explored the synthesis of aromatics from biomass-derived furan. tandfonline.com While not yet commercially viable for this specific compound, it represents a future direction for sustainable chemical production.

By incorporating these principles, the synthesis of Benzene, 1-butyl-3-methyl- and its derivatives can be made more efficient, safer, and more environmentally sustainable. researchgate.net

Reactivity and Reaction Mechanisms of Benzene, 1 Butyl 3 Methyl

Benzylic Carbon-Hydrogen Bond Activation

The benzylic position of the butyl group in 1-butyl-3-methylbenzene is a focal point for reactivity due to the weaker C-H bonds at this site. The stability of the resulting benzylic radical or carbocation intermediates makes this position susceptible to various transformations, including transition-metal-catalyzed reactions and selective oxidations.

Transition-Metal Catalyzed Arylation Reactions

Transition-metal catalysis offers a powerful method for the formation of carbon-carbon bonds through the activation of otherwise inert C-H bonds. researchgate.net In the context of 1-butyl-3-methylbenzene, the benzylic C-H bonds of the butyl group are prime targets for such functionalization. While specific studies on the direct arylation of 1-butyl-3-methylbenzene are not extensively documented, the principles of transition-metal-catalyzed C-H activation are well-established for related alkylarenes. mdpi.com

These reactions typically involve a transition metal catalyst, often based on palladium, rhodium, or nickel, which can insert into a benzylic C-H bond. nih.govmdpi.com The general mechanism for a palladium-catalyzed process can be conceptualized as follows:

Oxidative Addition: The active palladium catalyst, typically in a low oxidation state (e.g., Pd(0)), undergoes oxidative addition to an aryl halide (Ar-X), forming a Pd(II) intermediate.

C-H Activation/Deprotonation: The alkylarene, in this case, 1-butyl-3-methylbenzene, coordinates to the palladium center. A subsequent C-H bond cleavage at the benzylic position occurs, often facilitated by a base, leading to a palladacycle intermediate.

Reductive Elimination: The aryl and benzylic groups on the palladium center then undergo reductive elimination, forming the new C-C bond of the arylated product and regenerating the active Pd(0) catalyst.

The choice of ligands on the transition metal is crucial for the efficiency and selectivity of these reactions. researchgate.net

Selective Oxidative Transformations at the Benzylic Position

The benzylic position of 1-butyl-3-methylbenzene is susceptible to selective oxidation to form alcohols, ketones, or carboxylic acids, depending on the oxidant and reaction conditions. nih.gov The weaker C-H bonds at the benzylic position facilitate hydrogen atom abstraction, leading to a resonance-stabilized benzylic radical. youtube.com

A variety of oxidizing agents can be employed for this transformation. For instance, strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic carbon to a carboxylic acid, provided a benzylic hydrogen is present. youtube.com Milder and more selective oxidations can be achieved using reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or through catalytic systems involving transition metals and a terminal oxidant like tert-butyl hydroperoxide (TBHP). nih.gov

The general pathway for these oxidations often involves the formation of a benzylic radical as a key intermediate. This radical can then react with oxygen or other oxidizing species to form the oxidized product. For example, in an aerobic oxidation, the benzylic radical can react with molecular oxygen to form a peroxyl radical, which can then undergo further reactions to yield a ketone or alcohol. sci-hub.se

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of 1-butyl-3-methylbenzene is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methyl and butyl groups. These alkyl groups increase the electron density of the ring, making it more nucleophilic. nih.gov The directing effects of the two alkyl groups determine the regioselectivity of the substitution.

Both the methyl and n-butyl groups are ortho, para-directing activators. libretexts.org In 1-butyl-3-methylbenzene, the positions ortho and para to the methyl group are 2, 4, and 6. The positions ortho and para to the butyl group are 2, 4, and 6. Therefore, the directing effects of both groups reinforce each other, strongly favoring substitution at the 2, 4, and 6 positions.

Position 2: Ortho to both the methyl and butyl groups. This position is sterically hindered.

Position 4: Para to the methyl group and ortho to the butyl group.

Position 6: Ortho to the methyl group and para to the butyl group.

Due to steric hindrance from the adjacent butyl and methyl groups, substitution at position 2 is generally disfavored. Therefore, electrophilic aromatic substitution on 1-butyl-3-methylbenzene is expected to yield a mixture of products with the electrophile predominantly at the 4 and 6 positions. The exact ratio of these products can be influenced by the specific electrophile and the reaction conditions. For example, in Friedel-Crafts acylation, the bulky acyl group would strongly favor the less sterically hindered positions. chemguide.co.uklibretexts.org

Below is a table summarizing the expected major products for common electrophilic aromatic substitution reactions on 1-butyl-3-methylbenzene.

| Reaction | Electrophile | Expected Major Products |

| Nitration | NO₂⁺ | 1-Butyl-3-methyl-4-nitrobenzene and 1-Butyl-3-methyl-6-nitrobenzene |

| Halogenation | Br⁺ or Cl⁺ | 4-Bromo(or Chloro)-1-butyl-3-methylbenzene and 2-Bromo(or Chloro)-1-butyl-3-methylbenzene |

| Friedel-Crafts Alkylation | R⁺ | 4-Alkyl-1-butyl-3-methylbenzene and 2-Alkyl-1-butyl-3-methylbenzene |

| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-1-butyl-3-methylbenzene |

| Sulfonation | SO₃ | 4-(1-Butyl-3-methylphenyl)sulfonic acid and 2-(1-Butyl-3-methylphenyl)sulfonic acid |

Mechanistic Elucidation of Key Reaction Pathways

Understanding the mechanisms of these reactions requires a combination of kinetic studies and the characterization of transient intermediates.

Kinetic Studies and Isotope Effects in Transformations

Kinetic studies, particularly the determination of kinetic isotope effects (KIE), are invaluable for elucidating reaction mechanisms. libretexts.org The KIE is the ratio of the rate of a reaction with a lighter isotope to the rate with a heavier isotope (kH/kD). A primary KIE greater than 1 is observed when a C-H bond is broken in the rate-determining step of a reaction, as the C-D bond is stronger and requires more energy to break. libretexts.org

In the context of benzylic C-H bond activation of 1-butyl-3-methylbenzene, a significant primary deuterium (B1214612) isotope effect would be expected if the C-H bond cleavage at the benzylic position is the rate-determining step. For example, in a transition-metal-catalyzed arylation, if the C-H activation step is rate-limiting, substituting the benzylic hydrogens with deuterium would lead to a decrease in the reaction rate. sci-hub.se Similarly, in oxidative transformations that proceed via hydrogen atom abstraction as the rate-determining step, a notable KIE would be observed. nih.gov

Conversely, in electrophilic aromatic substitution, the rate-determining step is typically the attack of the electrophile on the aromatic ring to form the arenium ion intermediate. The subsequent loss of a proton to restore aromaticity is a fast step. Therefore, replacing an aromatic hydrogen with deuterium does not significantly affect the reaction rate, and the KIE is close to 1. youtube.com

Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates provide crucial evidence for proposed reaction mechanisms. In the reactions of 1-butyl-3-methylbenzene, key intermediates include benzylic radicals, benzylic carbocations, and arenium ions.

Benzylic Radicals: In reactions involving benzylic C-H activation via a radical pathway, such as certain oxidations, the 1-(3-methylphenyl)butyl radical would be a key intermediate. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the detection and characterization of radical species. researchgate.net Although specific EPR data for the 1-(3-methylphenyl)butyl radical is not readily available, the technique can provide information about the electronic structure and environment of the unpaired electron. washington.edu

Benzylic Carbocations: While less common in the discussed reactions, benzylic carbocations could be formed under certain conditions. These intermediates are highly reactive and can be trapped by nucleophiles. Their existence can be inferred from the products of such trapping experiments.

Arenium Ions (Wheland Intermediates): In electrophilic aromatic substitution, the attack of an electrophile on the benzene ring of 1-butyl-3-methylbenzene generates a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. chemguide.co.uk For substitution at the 4-position, for example, the positive charge is delocalized over the carbons at the 2, 6, and ortho-butyl positions. The stability of these intermediates determines the regioselectivity of the reaction. The electron-donating alkyl groups help to stabilize the positive charge, thus activating the ring towards substitution.

The study of these reactive species, though challenging due to their transient nature, is essential for a complete understanding of the reaction pathways of 1-butyl-3-methylbenzene.

Computational and Theoretical Chemistry Investigations

Electronic Structure and Quantum Chemical Analysis

Quantum chemical analysis is fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is well-suited for studying the electronic properties of alkylbenzenes like Benzene (B151609), 1-butyl-3-methyl-.

DFT calculations are employed to optimize the molecular geometry, predict electronic properties, and simulate spectroscopic data. For alkylbenzenes, the choice of functional is crucial. Studies on the closely related n-butylbenzene have shown that functionals including dispersion corrections, such as B3LYP-D, B97-D, and M06-2X, provide the most accurate geometries when compared with experimental data. nih.gov These functionals are essential for correctly modeling the weak intramolecular interactions, such as those between the alkyl chain and the aromatic ring.

The addition of alkyl groups to a benzene ring influences its electronic properties. DFT studies on various methylbenzenes demonstrate that alkyl groups act as weak electron donors, which raises the energy of the Highest Occupied Molecular Orbital (HOMO) and generally leads to a smaller HOMO-LUMO energy gap compared to unsubstituted benzene. researchgate.net This effect enhances the reactivity of the aromatic ring towards electrophiles. For Benzene, 1-butyl-3-methyl-, the combined electron-donating effects of the methyl and butyl groups are expected to decrease the ionization potential and narrow the energy gap, thereby increasing its nucleophilicity relative to toluene (B28343) or butylbenzene alone.

Interactive Table: Predicted Electronic Properties based on DFT Calculations

| Property | Predicted Value/Trend | Rationale |

|---|---|---|

| Ionization Potential (IP) | Lower than Benzene and Toluene | Electron-donating nature of alkyl groups destabilizes the HOMO. |

| HOMO Energy | Higher than Benzene | Alkyl groups raise the energy of the highest occupied orbital. |

| LUMO Energy | Slightly altered from Benzene | Less sensitive to alkyl substitution than the HOMO. |

| HOMO-LUMO Gap | Smaller than Benzene | Consequence of the raised HOMO energy. researchgate.net |

While DFT provides high accuracy, its computational expense can be prohibitive for very large systems or extensive conformational searches. Semiempirical methods and molecular mechanics offer faster alternatives.

Semiempirical methods, derived from Hartree-Fock theory but with significant approximations and empirical parameterization, are orders of magnitude faster than ab initio calculations. diva-portal.org Methods like AM1 and PM3 can be used to rapidly estimate properties such as heats of formation and to perform initial conformational screening before applying more rigorous methods. While specific semiempirical studies on Benzene, 1-butyl-3-methyl- are not prominent, these methods are valuable for preliminary analysis of large sets of related molecules.

Molecular mechanics (MM) operates on classical principles, using force fields to describe the potential energy of a system as a function of its atomic coordinates. It is the fastest computational method and is ideal for exploring the vast conformational space of flexible molecules. For Benzene, 1-butyl-3-methyl-, MM would be the method of choice for an initial, comprehensive search of the conformational energy landscape of the butyl chain before refining the energies of the minima with DFT.

Molecular Conformation and Dynamics

The flexibility of the n-butyl group in Benzene, 1-butyl-3-methyl- gives rise to a complex conformational landscape that influences its physical properties and interactions.

Detailed computational and spectroscopic studies on n-butylbenzene have identified several stable conformers. nih.govnist.gov The conformations are typically described by the dihedral angles along the alkyl chain. For n-alkylbenzenes, the first dihedral angle (the orientation of the chain relative to the phenyl ring) is typically perpendicular. aip.org The subsequent dihedral angles along the C-C-C backbone can be trans (anti) or gauche. For n-butylbenzene, four distinct conformers have been experimentally identified, arising from different combinations of these dihedral angles. nist.govaip.org It is expected that Benzene, 1-butyl-3-methyl- exhibits a similar set of stable conformers for its butyl chain, each with a unique energy and population at a given temperature. The presence of the methyl group at the meta position is not expected to significantly alter the relative energies of the butyl chain conformers due to its distance from the chain.

Interactive Table: Likely Stable Conformers of the Butyl Group in Benzene, 1-butyl-3-methyl-

| Conformer Name | Dihedral Angle Pattern (τ₁, τ₂) | Description | Predicted Stability |

|---|---|---|---|

| Anti-Anti (AA) | (trans, trans) | The most extended, linear-like chain conformation. | High |

| Anti-Gauche (AG) | (trans, gauche) | A kinked chain conformation. | Moderate |

| Gauche-Anti (GA) | (gauche, trans) | Another kinked chain conformation. | Moderate |

Note: Dihedral angles are defined along the Cα-Cβ-Cγ-Cδ backbone of the butyl group.

Vibrational spectroscopy, including infrared (IR) and Raman, provides a sensitive probe of molecular structure and conformation. Theoretical calculations are essential for assigning the complex spectra of molecules like Benzene, 1-butyl-3-methyl-.

Computational studies on n-propylbenzene and n-butylbenzene have shown that each conformer possesses a unique vibrational spectrum, particularly in the C-H stretching region (2800-3100 cm⁻¹). aip.org The specific frequencies of the CH₂ and CH₃ stretching modes are sensitive to the local environment, which is determined by the chain's conformation. aip.org Therefore, conformation-specific IR spectroscopy, coupled with anharmonic frequency calculations, could be used to identify and quantify the different conformers of Benzene, 1-butyl-3-methyl- in the gas phase. Furthermore, low-frequency vibrational modes in alkylbenzenes have been shown to exhibit strong Raman activity, which is ascribed to stereo-specific σ–π interactions between the alkyl chain and the benzene ring, making them sensitive probes of conformation. researchgate.net

Rotational dynamics studies, often performed using techniques like nuclear magnetic resonance (NMR) relaxation, provide information on how a molecule tumbles in a medium. Studies on benzene in ionic liquids have explored its rotational correlation time, which is a measure of its rotational motion. nih.gov For Benzene, 1-butyl-3-methyl-, such studies would reveal how the size and shape, dictated by the alkyl substituents and their conformations, affect its rotational diffusion in various solvents.

Reaction Mechanism Modeling and Transition State Theory

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states.

The most common synthetic route to Benzene, 1-butyl-3-methyl- is through Friedel-Crafts alkylation. study.combyjus.commt.com This reaction involves the electrophilic substitution of an alkyl group onto an aromatic ring, catalyzed by a Lewis acid. byjus.comadichemistry.com The mechanism can be modeled computationally to understand its energetics and regioselectivity. For the synthesis of Benzene, 1-butyl-3-methyl-, the reaction would likely involve alkylating toluene with a butyl halide (e.g., 1-chlorobutane) in the presence of a Lewis acid like AlCl₃.

The key steps in the mechanism that can be modeled are:

Formation of the Electrophile: The Lewis acid interacts with the alkyl halide to form a highly electrophilic species, which can be a discrete carbocation or a polarized complex. mt.com With a primary halide like 1-chlorobutane (B31608), carbocation rearrangement via a hydride shift to form the more stable sec-butyl carbocation is a significant competing pathway, which would lead to the formation of Benzene, 1-sec-butyl-3-methyl- as a major byproduct.

Electrophilic Attack: The electrophile attacks the π-system of the toluene ring, forming a positively charged intermediate known as a σ-complex or arenium ion. The methyl group in toluene is an ortho-, para-director, meaning the attack will preferentially occur at positions 2, 4, and 6. Attack at position 5 (meta to the methyl group) is less favored.

Deprotonation: A weak base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and regenerating the catalyst.

Transition State Theory (TST) provides a framework for calculating the rate of a reaction based on the properties of the reactants and the transition state structure at the saddle point of the potential energy surface. wikipedia.orgbritannica.com By locating the transition state structure for the rate-determining step (typically the electrophilic attack) using quantum chemical methods, one can calculate the standard Gibbs energy of activation (ΔG‡). wikipedia.org This value is directly related to the reaction rate constant and allows for a theoretical prediction of the reaction's feasibility and kinetics. youtube.com

Energetic Profiles of Reaction Pathways

Computational studies, primarily using Density Functional Theory (DFT), are instrumental in mapping the energetic profiles of reaction pathways for alkylbenzenes like 1-butyl-3-methylbenzene. These profiles detail the energy changes as reactants transform into products through various transition states and intermediates.

A key reaction for this class of compounds is electrophilic aromatic substitution. The general mechanism involves the formation of intermediate complexes, namely the π-complex and the σ-complex (also known as the arenium ion). The energetic landscape of such a reaction can be illustrated as follows:

Formation of the π-complex: The electrophile is initially attracted to the electron-rich π-system of the benzene ring, forming a loosely bound π-complex. This step is typically characterized by a small energy barrier.

Formation of the σ-complex: From the π-complex, the electrophile forms a covalent bond with a carbon atom of the ring, disrupting the aromaticity and forming a resonance-stabilized carbocation known as the σ-complex. The transition state leading to this intermediate is often the rate-determining step of the reaction.

Deprotonation: A proton is then removed from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the final substituted product. This step is generally a low-energy process.

The presence of the electron-donating butyl and methyl groups on the benzene ring influences the stability of these intermediates and the heights of the energy barriers. These alkyl groups activate the ring towards electrophilic attack by stabilizing the positively charged σ-complex through inductive effects and hyperconjugation.

Below is a representative data table illustrating the calculated relative energies for the intermediates and transition states in a typical electrophilic substitution reaction on an alkylbenzene. While specific values for 1-butyl-3-methylbenzene require dedicated calculations, the trends are well-established.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Benzene, 1-butyl-3-methyl- + Electrophile | 0.0 |

| TS1 | Transition state to π-complex | +2.5 |

| π-complex | Intermediate 1 | -1.5 |

| TS2 | Transition state to σ-complex | +15.0 |

| σ-complex | Intermediate 2 | +5.0 |

| Products | Substituted Product + H+ | -5.0 |

Note: These are illustrative values for a generic electrophilic substitution on an activated benzene ring and may not represent the exact values for "Benzene, 1-butyl-3-methyl-".

Reactivity Indices and Regioselectivity Predictions

Computational chemistry provides various reactivity indices that help predict the most likely sites for chemical reactions. For electrophilic aromatic substitution on 1-butyl-3-methylbenzene, these indices can predict the regioselectivity, i.e., whether the incoming electrophile will attack at the ortho, meta, or para positions relative to the existing substituents.

Commonly used reactivity indices include:

Fukui Functions: These indices measure the change in electron density at a particular point in a molecule when an electron is added or removed. For electrophilic attack, the relevant Fukui function, f-, indicates the susceptibility of a site to nucleophilic attack (or, conversely, its reactivity towards an electrophile).

Local Softness: Related to the Fukui function, local softness (s(r)) also helps in predicting reactive sites.

Calculated Atomic Charges: The distribution of partial charges on the atoms of the benzene ring can indicate the most electron-rich positions, which are more susceptible to electrophilic attack.

The butyl and methyl groups are ortho-, para-directing activators. This means they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions ortho and para to themselves. In 1-butyl-3-methylbenzene, the directing effects of the two groups are cooperative. The positions ortho to the butyl group are C2 and C6, and the para position is C4. The positions ortho to the methyl group are C2 and C4, and the para position is C6. Therefore, the most activated positions for electrophilic attack are C2, C4, and C6.

The following table summarizes the predicted regioselectivity based on the directing effects of the alkyl groups.

| Position | Relation to Butyl Group | Relation to Methyl Group | Predicted Reactivity |

| C2 | Ortho | Ortho | High |

| C4 | Para | Ortho | High |

| C5 | Meta | Meta | Low |

| C6 | Ortho | Para | High |

Computational models can further refine these predictions by calculating the activation energies for attack at each of these positions. The position with the lowest activation energy barrier will be the kinetically favored product. Steric hindrance from the bulky butyl group may also play a role, potentially disfavoring attack at the C2 position compared to C4 and C6.

Intermolecular Interactions and Solvent Effects on Reactivity

The reactivity of "Benzene, 1-butyl-3-methyl-" can be significantly influenced by its interactions with other molecules, including solvent molecules. Computational methods are employed to study these intermolecular interactions and their effects.

The primary intermolecular interactions involving 1-butyl-3-methylbenzene are:

π-π stacking: The aromatic ring can interact with other π-systems through stacking interactions, which are a form of van der Waals forces.

Solvation: In a solvent, the solute molecule is surrounded by solvent molecules. The nature and strength of the solute-solvent interactions can affect the stability of reactants, intermediates, and transition states, thereby altering the reaction rate and selectivity.

Solvent effects are often modeled computationally using either explicit or implicit solvent models:

Explicit solvent models: A number of solvent molecules are included in the calculation, providing a detailed picture of the local solvent structure around the solute.

For electrophilic aromatic substitution, polar solvents can stabilize the charged intermediates (σ-complex) more than the neutral reactants, which can lead to an increase in the reaction rate. The choice of solvent can also influence the regioselectivity of the reaction by differentially solvating the transition states leading to the different isomers.

The following table provides a qualitative summary of the expected effect of solvent polarity on the rate of a typical electrophilic substitution reaction of 1-butyl-3-methylbenzene.

| Solvent Polarity | Effect on Intermediates | Expected Effect on Reaction Rate |

| Nonpolar | Minimal stabilization | Slower |

| Polar Aprotic | Moderate stabilization | Moderate increase |

| Polar Protic | Strong stabilization | Significant increase |

Advanced Spectroscopic and Analytical Characterization Techniques

Mass Spectrometry for Mechanistic and Ion Energetics Research

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Under electron ionization (EI), Benzene (B151609), 1-butyl-3-methyl- (molar mass: 148.24 g/mol ) forms a molecular ion ([M]⁺•) which then undergoes fragmentation. The fragmentation is dictated by the stability of the resulting carbocations and neutral radicals.

Key fragmentation pathways for alkylbenzenes include:

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond beta to the aromatic ring. This results in the loss of a propyl radical (•C₃H₇) to form a stable, resonance-stabilized benzyl/tropylium (B1234903) cation at m/z 105. This is often the base peak in the spectrum.

McLafferty Rearrangement: A hydrogen atom from the gamma-carbon of the butyl chain can be transferred to the aromatic ring via a six-membered transition state, leading to the elimination of a neutral propene molecule (C₃H₆) and the formation of a radical cation at m/z 106.

Further Fragmentation: The tropylium ion (m/z 91) is a common fragment in the mass spectra of alkylbenzenes, formed by rearrangement and loss of a hydrogen atom from the molecular ion or other fragments. core.ac.ukdocbrown.info

Research data from the NIST Chemistry WebBook provides appearance energies (AE) for specific fragment ions, which is the minimum energy required to form that ion. nist.gov

Gas Phase Ion Energetics Data for Benzene, 1-butyl-3-methyl-

| Ion | Appearance Energy (eV) | Other Products | Method |

| C₈H₉⁺ | 11.4 ± 0.1 | ? | EI |

| C₈H₁₀⁺ | 10.3 ± 0.1 | CH₂=CHCH₃ | EI |

| Data sourced from NIST Standard Reference Database 69. nist.gov |

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with high precision. For Benzene, 1-butyl-3-methyl-, HRMS would confirm its elemental composition as C₁₁H₁₆ by providing a mass measurement accurate to several decimal places (calculated exact mass: 148.1252 u). This capability is crucial for distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). ethz.chnih.gov

Isotopic labeling studies, while not specifically documented for this compound, represent a powerful method for elucidating fragmentation mechanisms. By strategically replacing specific hydrogen atoms with deuterium (B1214612) (²H), the movement of atoms during rearrangement processes, such as the McLafferty rearrangement, can be tracked. For example, labeling the gamma-hydrogens of the butyl chain with deuterium would result in a fragment ion at m/z 107 instead of m/z 106, confirming the origin of the transferred hydrogen atom.

Vibrational Spectroscopy (FTIR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" based on the vibrational modes of a molecule's chemical bonds.

For 1-butyl-3-methylbenzene, the spectra would be characterized by several key regions:

C-H Stretching: Aliphatic C-H stretching vibrations from the butyl and methyl groups are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of peaks in the 1450-1600 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane C-H bending vibrations provide structural information. For a 1,3-disubstituted (meta) benzene ring, strong absorption bands are expected in the 680-725 cm⁻¹ and 750-810 cm⁻¹ regions due to C-H out-of-plane bending, which are highly characteristic of this substitution pattern. docbrown.info

Predicted Characteristic Vibrational Frequencies for Benzene, 1-butyl-3-methyl-

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2975 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aliphatic C-H Bend | 1375 - 1470 |

| Aromatic C-H Out-of-Plane Bend | 680 - 810 |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

The electronic spectrum of Benzene, 1-butyl-3-methyl-, also known as m-butyltoluene, is dominated by the π → π* transitions of the benzene ring. The presence of the butyl and methyl groups, both being alkyl substituents, perturbs the electronic structure of the benzene chromophore, leading to shifts in the absorption and emission wavelengths compared to unsubstituted benzene. Alkyl groups are known to be weakly electron-donating through an inductive effect, which slightly destabilizes the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a small bathochromic (red) shift of the absorption and emission bands.

The absorption spectrum is expected to show two main bands characteristic of benzene derivatives. The first, a relatively weak and structured band corresponding to the S₀ → S₁ (¹A₁ → ¹B₂) transition, typically appears in the region of 260-280 nm. A much stronger absorption band, corresponding to the S₀ → S₂ (¹A₁ → ¹B₁) transition, is expected at shorter wavelengths, generally below 220 nm. The meta-substitution pattern of the butyl and methyl groups influences the vibrational fine structure of these bands.

Fluorescence emission occurs from the first excited singlet state (S₁) back to the ground state (S₀). Following excitation to a higher vibrational level of the S₁ state, the molecule rapidly relaxes non-radiatively to the lowest vibrational level of S₁ before emitting a photon. This results in an emission spectrum that is typically a mirror image of the S₀ → S₁ absorption band, appearing at slightly longer wavelengths due to the Stokes shift. The quantum yield of fluorescence in such alkylbenzenes is generally modest.

To illustrate the expected electronic transitions, the following table provides representative data based on studies of similar alkylbenzenes, such as n-butylbenzene and m-xylene.

| Spectroscopic Parameter | Expected Value for Benzene, 1-butyl-3-methyl- |

| Absorption Maximum (S₀ → S₁) | ~265 - 275 nm |

| Molar Absorptivity (ε) for S₀ → S₁ | ~200 - 400 L mol⁻¹ cm⁻¹ |

| Absorption Maximum (S₀ → S₂) | ~210 - 220 nm |

| Molar Absorptivity (ε) for S₀ → S₂ | ~7,000 - 10,000 L mol⁻¹ cm⁻¹ |

| Fluorescence Emission Maximum | ~270 - 290 nm |

Note: These values are estimations based on data for structurally similar compounds and may vary for Benzene, 1-butyl-3-methyl-.

Supersonic Molecular Jet Spectroscopy for Gas-Phase Conformation

The flexibility of the n-butyl group in Benzene, 1-butyl-3-methyl- gives rise to multiple conformational isomers, or rotamers, in the gas phase. These conformers differ in the dihedral angles of the butyl chain relative to the benzene ring. At room temperature, these conformers rapidly interconvert, making it challenging to study them individually. However, supersonic molecular jet spectroscopy is a powerful technique to overcome this limitation.

In this method, the molecule of interest is seeded in a carrier gas (e.g., helium or argon) at high pressure and expanded into a vacuum through a small nozzle. This expansion leads to rapid and dramatic cooling of the molecules to very low rotational and vibrational temperatures (typically a few Kelvin). At these low temperatures, the individual conformers are "frozen" in their potential energy minima and can be studied spectroscopically as distinct species.

For the n-butyl group attached to the benzene ring, several low-energy conformations are possible, primarily defined by the torsion angles around the C(phenyl)-Cα, Cα-Cβ, and Cβ-Cγ bonds. The two most stable conformations are typically the anti and gauche forms, referring to the orientation of the alkyl chain. acs.orgnist.gov

Each of these conformers will have a slightly different electronic transition energy for its S₀ → S₁ transition due to variations in the interaction between the alkyl chain and the benzene π-system. Consequently, the laser-induced fluorescence (LIF) or resonance-enhanced multiphoton ionization (REMPI) spectrum obtained in a supersonic jet will exhibit separate origin bands for each populated conformer. The relative intensities of these bands can provide information about the relative populations of the conformers in the jet, which can be related to their relative energies.

High-resolution rotational analysis of these conformer-specific origin bands can provide precise rotational constants, which in turn can be compared with theoretical calculations to definitively assign the structure of each conformer. nist.govrsc.org Ab initio calculations are crucial for predicting the geometries, relative energies, and rotational constants of the different conformers. acs.orgrsc.org

Based on studies of n-butylbenzene, at least two and potentially more conformers of Benzene, 1-butyl-3-methyl- are expected to be populated in a supersonic jet. acs.orgnist.govrsc.org The following table presents hypothetical data for two possible conformers, illustrating the type of information that can be obtained from supersonic molecular jet spectroscopy.

| Parameter | Conformer 1 (e.g., Anti) | Conformer 2 (e.g., Gauche) |

| Relative Energy (S₀ state) | 0 cm⁻¹ (most stable) | ~40 - 80 cm⁻¹ |

| S₁ ← S₀ Origin Transition | ν₁ | ν₁ + Δν (where Δν is the energy difference in the excited state) |

| Rotational Constant A | A₁ | A₂ |

| Rotational Constant B | B₁ | B₂ |

| Rotational Constant C | C₁ | C₂ |

Note: The specific values of transition energies and rotational constants would need to be determined experimentally or through high-level computational chemistry for Benzene, 1-butyl-3-methyl-.

Design and Synthesis of Advanced Derivatives and Functionalized Analogues

Incorporation into High-Performance Materials

The incorporation of Benzene (B151609), 1-butyl-3-methyl-, and its derivatives into high-performance materials is an area of interest for enhancing thermal stability, imparting hydrophobicity, and improving solubility in organic media. The butyl and methyl groups contribute to these properties, making its structural motif a candidate for inclusion in advanced polymers, liquid crystals, and functional fluids.

While specific research on the direct incorporation of Benzene, 1-butyl-3-methyl- is limited, the principles of its use can be inferred from studies on similar alkylated benzenes. For instance, the introduction of such aromatic units into polymer backbones can increase the glass transition temperature (Tg) and improve mechanical strength.

Table 1: Potential Effects of Incorporating Alkylated Benzene Moieties into Polymers

| Property Enhanced | Mechanism of Enhancement | Potential Application |

| Thermal Stability | The rigid aromatic ring increases the energy required for polymer chain motion. | High-temperature resistant coatings and composites. |

| Hydrophobicity | The nonpolar alkyl groups reduce water absorption. | Moisture-resistant electronic packaging materials. |

| Solubility in Organic Solvents | The alkyl substituents improve compatibility with nonpolar solvents. | Processability of polymers for film casting and fiber spinning. |

Utilization as Building Blocks in Complex Organic Architectures

Benzene, 1-butyl-3-methyl- can serve as a foundational building block for the synthesis of more complex organic molecules. Its substituted benzene ring is a common scaffold in medicinal chemistry, agrochemicals, and the development of specialized dyes and pigments. The positions of the butyl and methyl groups can direct further electrophilic substitution reactions to specific locations on the ring, allowing for controlled synthesis of multi-substituted aromatic compounds.

In the pharmaceutical industry, alkylated benzene rings are present in a wide array of drug molecules, where they often play a crucial role in binding to biological targets. Similarly, in the agrochemical sector, derivatives of substituted benzenes are utilized for the synthesis of herbicides, insecticides, and fungicides.

Table 2: Illustrative Examples of Complex Organic Architectures Derived from Alkylated Benzene Precursors

| Class of Compound | Synthetic Utility of Alkylated Benzene Moiety | Example of Potential End-Product |

| Pharmaceuticals | Serves as a hydrophobic core for receptor binding. | Non-steroidal anti-inflammatory drugs (NSAIDs). |

| Agrochemicals | Forms the basic skeleton for herbicidal or pesticidal activity. | Substituted diphenyl ether herbicides. |

| Dyes and Pigments | Acts as a chromophore precursor, influencing color and stability. | Azo dyes with tailored absorption spectra. |

Synthesis of Deuterated Analogues for Mechanistic Probes

The synthesis of deuterated analogues of Benzene, 1-butyl-3-methyl- provides a powerful tool for probing reaction mechanisms and understanding metabolic pathways. cdnsciencepub.com The replacement of hydrogen with deuterium (B1214612), a heavier isotope, can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered if the C-H bond is broken in the rate-determining step. This effect is invaluable for elucidating reaction mechanisms.

Several methods can be employed for the deuteration of aromatic compounds. cdnsciencepub.com One common approach involves electrophilic substitution using a deuterium source, such as deuterated sulfuric acid (D₂SO₄). cdnsciencepub.com The positions on the aromatic ring that are most susceptible to electrophilic attack will be preferentially deuterated.

Table 3: General Methods for the Deuteration of Aromatic Compounds

| Method | Deuterium Source | Typical Conditions | Comments |

| Acid-Catalyzed Exchange | D₂SO₄, D₂O | Elevated temperatures | Exchange occurs at activated positions on the ring. cdnsciencepub.com |

| Metal-Catalyzed Exchange | D₂ gas, Metal catalyst (e.g., Pd, Pt) | High pressure and temperature | Can lead to extensive and non-specific deuteration. |

| Directed Ortho-Metalation | Organolithium reagent, Deuterated electrophile (e.g., D₂O) | Low temperatures | Allows for site-specific deuteration directed by a functional group. |

The use of deuterated Benzene, 1-butyl-3-methyl- in mechanistic studies could help in understanding, for example, the metabolism of alkylated benzenes in biological systems or the mechanisms of their degradation in the environment.

Applications in Advanced Chemical Science and Materials Research

Integration into Ligand Design for Catalytic Systems

Research in Novel Solvent Systems and Reaction Media

No dedicated research has been found that investigates Benzene (B151609), 1-butyl-3-methyl- for its potential use in novel solvent systems or as a reaction medium. While its physical properties are characterized in various chemical databases, its application or performance as a solvent in specific chemical transformations or formulations is not described in the available scientific literature. It is listed in a handbook of solubility parameters and in azeotrope data collections, which suggests its properties as a solvent component are known, but specific research into novel applications is absent cohlife.orgscribd.communi.cz.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 1-butyl-3-methylbenzene in laboratory settings?

- Methodological Answer : The Friedel-Crafts alkylation is a primary route, using toluene as the aromatic substrate and 1-chlorobutane as the alkylating agent. Anhydrous AlCl₃ (10–15 mol%) is typically employed as a Lewis acid catalyst in a non-polar solvent (e.g., dichloromethane) under reflux. Competitive isomerization of the butyl group may occur, requiring careful temperature control (60–80°C) and reaction monitoring via GC-MS to minimize byproducts like 1-methyl-3-isobutylbenzene .

- Data Consideration : Monitor reaction progress using retention indices from NIST Chemistry WebBook GC-MS libraries for structural confirmation .

Q. How can researchers validate the structural integrity and purity of 1-butyl-3-methylbenzene post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H NMR : Look for characteristic signals: δ 0.9–1.0 (t, 3H, terminal CH₃ of butyl), δ 1.3–1.5 (m, 2H, CH₂ of butyl), δ 2.3 (s, 3H, methyl group on benzene), and aromatic protons (δ 6.8–7.2).

- GC-MS : Compare fragmentation patterns with NIST reference spectra (e.g., m/z 134 [M⁺], base peak at m/z 119 due to loss of CH₃) .

Advanced Research Questions

Q. What computational strategies can predict the thermodynamic stability of 1-butyl-3-methylbenzene derivatives under varying reaction conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model enthalpy changes (ΔrH°) for alkylation or isomerization pathways. Validate results against experimental thermochemical data from NIST (e.g., ΔfH° = −45.2 kJ/mol for 1-butyl-3-methylbenzene) to refine computational parameters .

- Case Study : Compare calculated activation energies for butyl group isomerization with kinetic data from competitive reactions .

Q. How can researchers resolve contradictions in reported reaction kinetics for the electrophilic substitution of toluene derivatives?

- Methodological Answer : Conduct controlled kinetic studies under inert atmospheres to isolate variables (e.g., moisture, catalyst aging). Use stopped-flow IR spectroscopy to track intermediate formation (e.g., Wheland intermediates). Reconcile discrepancies by comparing rate constants (k) across studies, adjusting for solvent polarity effects (e.g., ε = 8.93 for dichloromethane vs. ε = 2.38 for hexane) .

- Data Analysis : Apply the Hammett equation to correlate substituent effects (σ values) with reaction rates for meta-substituted derivatives .

Experimental Design & Data Analysis

Q. What strategies optimize regioselectivity in the alkylation of 1-butyl-3-methylbenzene to avoid para-substitution byproducts?

- Methodological Answer : Introduce steric directing groups (e.g., tert-butyl) at the para position prior to alkylation. Alternatively, use ionic liquids (e.g., [BMIM][PF₆]) as solvents to enhance meta selectivity via π-π interactions. Monitor regioselectivity ratios (meta:para) using HPLC-MS .

- Case Study : A 2023 study achieved 89% meta selectivity using [BMIM][PF₆] at 50°C, with AlCl₃ (12 mol%) .

Q. How do solvent polarity and temperature influence the solubility of 1-butyl-3-methylbenzene in mixed-solvent systems?

- Methodological Answer : Use the Hansen Solubility Parameters (HSPs) to design solvent blends. For 1-butyl-3-methylbenzene (δD = 18.1 MPa¹/², δP = 2.1 MPa¹/², δH = 2.9 MPa¹/²), optimal solubility occurs in hexane:ethyl acetate (4:1 v/v). Measure solubility via gravimetry at 25–60°C and fit data to the Van’t Hoff equation to calculate ΔsolH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.